6-Azidoisoquinoline
Overview
Description
6-Azidoisoquinoline is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is a structural isomer of quinoline and is known for its presence in many natural alkaloids. The azido group (-N₃) attached to the isoquinoline ring makes this compound a valuable compound in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a halogenated isoquinoline (such as 6-chloroisoquinoline) reacts with sodium azide (NaN₃) under suitable conditions to form 6-Azidoisoquinoline .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Azidoisoquinoline can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amino group (-NH₂) using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Cycloaddition: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles when reacted with alkynes.
Substitution: The azido group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Cycloaddition: Alkynes, copper(I) catalysts
Substitution: Various nucleophiles like amines or thiols
Major Products Formed
Reduction: 6-Aminoisoquinoline
Cycloaddition: Isoquinoline-based triazoles
Substitution: Isoquinoline derivatives with different functional groups
Scientific Research Applications
6-Azidoisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Utilized in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential intermediate in the synthesis of pharmaceutical compounds, including kinase inhibitors.
Industry: Employed in the development of materials with specific properties, such as fluorescent dyes for OLEDs
Mechanism of Action
The mechanism of action of 6-Azidoisoquinoline depends on the specific application. In bioorthogonal chemistry, the azido group reacts selectively with alkynes in the presence of a copper(I) catalyst, forming stable triazole linkages. This reaction is highly specific and does not interfere with other biological processes, making it ideal for labeling and tracking biomolecules .
Comparison with Similar Compounds
Similar Compounds
6-Aminoisoquinoline: A derivative where the azido group is reduced to an amino group.
Isoquinoline: The parent compound without the azido group.
Quinoline: A structural isomer of isoquinoline with a similar aromatic ring structure.
Uniqueness
6-Azidoisoquinoline is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioorthogonal reactions. This makes it a valuable tool in both synthetic organic chemistry and biological research .
Properties
IUPAC Name |
6-azidoisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-13-12-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTFGLHOFQQOSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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